dpj protein - 146635-30-5

dpj protein

Catalog Number: EVT-1519666
CAS Number: 146635-30-5
Molecular Formula: C20H18Cl2N3O5S-
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of DPJ protein occurs through the transcription of its gene followed by translation into a polypeptide chain. The process involves several key steps:

  1. Transcription: The gene encoding DPJ protein is transcribed into messenger RNA (mRNA) within the nucleus.
  2. Translation: Ribosomes translate the mRNA sequence into a polypeptide chain, which then folds into its functional form.
  3. Post-Translational Modifications: After synthesis, DPJ protein undergoes modifications such as glycosylation, which are essential for its stability and activity.

Recent advancements in ribosome profiling have enhanced our understanding of translation rates and mechanisms involved in protein synthesis, allowing for more precise modeling of DPJ synthesis .

Molecular Structure Analysis

Structure and Data
The molecular structure of DPJ protein reveals a characteristic fold typical of serine proteases, featuring a catalytic triad composed of serine, aspartate, and histidine residues. This triad is crucial for its enzymatic activity. Structural studies using techniques like X-ray crystallography have provided detailed insights into its three-dimensional conformation.

Key structural features include:

  • Active Site: The active site is designed to accommodate peptide substrates effectively.
  • Domain Organization: DPJ protein contains distinct domains that contribute to its substrate specificity and regulatory functions.

Data from structural analyses indicate that the enzyme operates optimally at physiological pH and temperature conditions .

Chemical Reactions Analysis

Reactions and Technical Details
DPJ protein catalyzes various biochemical reactions involving the cleavage of dipeptides from polypeptide chains. The primary reaction can be summarized as follows:

Polypeptide+H2ODPJDipeptide+Remaining Polypeptide\text{Polypeptide}+\text{H}_2\text{O}\xrightarrow{\text{DPJ}}\text{Dipeptide}+\text{Remaining Polypeptide}

This reaction is essential for the activation or inactivation of bioactive peptides, influencing processes such as insulin signaling and immune responses. The enzyme's specificity for certain substrates can be influenced by factors such as pH and ionic strength .

Mechanism of Action

Process and Data
The mechanism by which DPJ protein exerts its effects involves several steps:

  1. Substrate Binding: The polypeptide substrate binds to the active site of DPJ protein.
  2. Catalysis: The catalytic triad facilitates the hydrolysis of the peptide bond.
  3. Product Release: The resulting dipeptide is released, allowing the enzyme to catalyze further reactions.

Research indicates that the efficiency of DPJ protein can be modulated by various factors including post-translational modifications and interactions with other proteins .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
DPJ protein exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 110 kDa.
  • Isoelectric Point: Typically around pH 7.5.
  • Solubility: Highly soluble in aqueous solutions under physiological conditions.
  • Stability: Maintains stability across a range of temperatures but is sensitive to extreme pH levels.

These properties are crucial for its function in biological systems, influencing how it interacts with substrates and other molecules .

Applications

Scientific Uses
DPJ protein has significant applications in various scientific fields:

  • Pharmaceutical Research: As a target for drug design in diabetes management due to its role in insulin degradation.
  • Biotechnology: Utilized in assays for measuring peptide levels in biological samples.
  • Clinical Diagnostics: Involved in assessing immune function through its effects on cytokine activity.

Ongoing research continues to explore additional therapeutic applications, particularly in metabolic disorders and cancer therapy .

Introduction to J-Domain Proteins (JDPs)

Definition and Classification of JDPs in Molecular Chaperone Systems

J-domain proteins (JDPs), also termed Hsp40s, are a ubiquitous and evolutionarily conserved family of molecular chaperones defined by the presence of a ~70-amino acid J-domain. This domain contains a signature His-Pro-Asp (HPD) tripeptide motif essential for allosteric activation of Hsp70 ATPase activity [4] [7]. JDPs serve as indispensable co-chaperones by recruiting Hsp70s to specific client proteins, thereby conferring functional diversity within the chaperone network.

Traditionally, JDPs are classified into three structural classes based on domain architecture:

  • Class A (DNAJA): Contain an N-terminal J-domain, glycine/phenylalanine-rich (G/F) region, zinc-finger-like domain (ZFLD), and C-terminal substrate-binding domains (CTDI/CTDII). Examples: DNAJA1, DNAJA2.
  • Class B (DNAJB): Possess a J-domain and G/F region but lack ZFLD. Examples: DNAJB1, DNAJB6.
  • Class C (DNAJC): Only retain the J-domain, often embedded within non-conserved regions enabling specialized functions. Examples: DNAJC5 (CSPα), DNAJC12 [1] [7].

Table 1: Classification of Human J-Domain Proteins

ClassKey DomainsHuman ExamplesSubcellular Localization
AJ-domain, G/F, ZFLD, CTDI/IIDNAJA1, DNAJA2Cytosol, Nucleus
BJ-domain, G/FDNAJB1, DNAJB6Cytosol, ER, Mitochondria
CJ-domain (variable position)DNAJC5, DNAJC12ER, Synapses, Cytosol

Recent phylogenetic analyses challenge this classification. Class B JDPs in eukaryotes evolved independently from class A ancestors, and canonical class B members (e.g., DNAJB1, DNAJB4) cluster separately from non-canonical groups like DNAJB6/DNAJB8 (amyloid suppressors) or DNAJB12/DNAJB14 (ER-associated) [1]. This reflects functional divergence beyond domain architecture alone.

Historical Milestones in JDP Discovery

The foundational studies of JDPs began with E. coli DnaJ, identified in the 1980s through bacteriophage λ DNA replication experiments. DnaJ was shown to cooperate with Hsp70 (DnaK) and nucleotide exchange factor GrpE to disassemble the λP-DNA complex, establishing the first chaperone triad [1] [3]. Key milestones include:

  • Purification of DnaJ (1985): Biochemical characterization at the University of Gdańsk revealed its role in DnaK activation [1].
  • Conservation across domains: Discovery of yeast (Sis1, Ydj1) and human homologs (e.g., DNAJB1) confirmed universal conservation [4].
  • J-domain structure resolution (1996): NMR studies revealed the tetra-helical bundle with the HPD motif positioned in a loop between helices II/III [7].
  • Expansion of the family: Genomic sequencing revealed >49 human JDPs, far exceeding Hsp70 paralogs (~13), indicating specialized regulatory roles [4] [7].

The 2023 JDP workshop in Gdańsk highlighted ongoing re-evaluation of classification systems due to evolutionary divergence, though consensus retains the A/B/C framework for practicality [1].

Role in Cellular Protein Homeostasis and Hsp70 Networks

JDPs are critical nodes in the proteostasis network (PN), preventing misfolding, aggregation, and promoting refolding or degradation of client proteins. They achieve this through:

  • Client Selection: JDPs recognize hydrophobic patches or specific motifs (e.g., amyloidogenic sequences in tau) via substrate-binding domains or intrinsically disordered regions [7].
  • Hsp70 Recruitment: J-domain binding to Hsp70’s ATPase domain stimulates ATP hydrolysis, trapping clients in Hsp70’s substrate-binding cleft [4] [7].
  • Functional Specialization: While Class A/B JDPs often assist in general protein folding, Class C members regulate processes like synaptic vesicle cycling (DNAJC5) or neurotransmitter synthesis (DNAJC12) [7].

The stoichiometry is substoichiometric (~1:10 JDP:Hsp70), positioning JDPs as catalytic regulators of Hsp70’s promiscuous activity [7]. Their integration with other chaperones (Hsp90, Hsp104) and degradation systems (ubiquitin-proteasome, autophagy) creates a robust quality control network essential for cell viability under stress and homeostasis [4] [5].

Properties

CAS Number

146635-30-5

Product Name

dpj protein

Molecular Formula

C20H18Cl2N3O5S-

Synonyms

dpj protein

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